molecular formula C11H7NO4 B1371418 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione CAS No. 55484-53-2

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B1371418
CAS RN: 55484-53-2
M. Wt: 217.18 g/mol
InChI Key: YOVNLDXKLKJVIV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about its appearance (color, state of matter) and any distinctive odors.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes details about the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes details about the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

1. Dental Applications

  • Summary of Application : This compound is used in the creation of highly cross-linked networks for dental restorative resins .
  • Methods of Application : The compound is polymerized using a photoinitiated camphorquinone-amine system . The most effective coinitiators in this system are amines such as ethyl-4-dimethylaminobenzoate, N,N-dimethyl-benzylamine, and 2,4,6-tris (dimethylaminomethyl)phenol .
  • Results or Outcomes : The volume shrinkages of polymerized samples were 8%-13%. The hardness of photocured resins in the presence of an inorganic filler (aluminum/fluoro/silicate glass, Ketac-Fil) was slightly less than that of a restorative composite material (Z100 MP) .

2. Drug Release Properties

  • Summary of Application : The compound is used in the synthesis of hydrogels for controlled drug release .
  • Methods of Application : The compound is used with the free radical polymerization technique to synthesize hydrogels . The hydrogel is then modified with Au nanoparticles to increase bactericidal effect .
  • Results or Outcomes : The maximum drug release efficacy was found to be 97%, and drug release was more rapid in basic media when release media were compared .

3. Hydrogels Containing Cellulose Nanofibrillated

  • Summary of Application : The compound is used in the synthesis of hydrogels containing cellulose nanofibrillated .
  • Methods of Application : The compound is used in free-radical polymerization based on a factorial experimental design .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

4. Visual Dual Chemodynamic/Photothermal Therapeutic Nanoplatform

  • Summary of Application : This compound is used in the creation of a visual dual chemodynamic/photothermal therapeutic nanoplatform based on superoxide dismutase plus Prussian blue .
  • Methods of Application : The compound is used to modify PBFS nanoparticles with a GSH-responsive cationic polymer . After SOD and DiFe are loaded on the PBFS-PSS nanoparticles, dual chemodynamic/photothermal therapeutic nanoparticulate systems are obtained .
  • Results or Outcomes : The nanoparticles exhibit high efficiency in NIR photothermal conversion and GSH-activated Fenton reaction in tumor cells, thus achieving high-efficient killing effect of tumor cells based on the combination of photothermal and chemodynamic therapeutic performance .

5. Hydrogels for Dye Removal

  • Summary of Application : The compound is used in the synthesis of hydrogels for the removal of methyl orange dye from water .
  • Methods of Application : The compound is used in free-radical polymerization to synthesize hydrogels . The hydrogels are then used to adsorb the dye .
  • Results or Outcomes : The dye removal values reached approximately 96% when the hydrogels were reinforced with CNF . The maximum amount of MO retained per gram of hydrogel was 1379.0 mg g −1 for the hydrogel containing 1% (w w −1) CNF .

6. Synthesis and Photopolymerization

  • Summary of Application : The compound is used in the synthesis and photopolymerization of 2,2-di((acryloyloxy)methyl)butyl bis(2-(acryloyloxy)ethyl)carbamate (DBAC) .
  • Methods of Application : The compound is synthesized using a non-isocyanate route . The photopolymerization kinetics are monitored by real-time infrared spectroscopy .
  • Results or Outcomes : The rate of polymerization and the final conversion of DBAC were high .

7. 3D Printed Drug Delivery Systems

  • Summary of Application : This compound is used in the creation of 3D printed, stimulus-responsive drug delivery systems based on synthetic polyelectrolyte hydrogels .
  • Methods of Application : The compound is used with poly(ethylene glycol)-diacrylate (PEGDA) as a crosslinker, and the hydrogels are 3D printed via Digital Light Processing (DLP) using a layer height of 100 μm .
  • Results or Outcomes : The hydrogels obtained showed a high swelling degree and adjustable mechanical properties with high stretchability . They also demonstrated stimulus-responsive drug release behavior in different release media .

8. Shale Stabilization

  • Summary of Application : The compound is used in the stabilization of shale formations during drilling with water-based mud .
  • Methods of Application : The compound is used in the creation of low-molecular-weight polymers possessing charged moieties, which provide superior inhibitive capacity compared to neutral amine functionality-based polymers .
  • Results or Outcomes : The polymer with cationic functionality exhibited higher shale recovery, lesser shale swelling, and lower capillary suction time compared to the neutral amine-based system .

9. Synthesis of High Molecular Weight Water-Soluble Polymers

  • Summary of Application : The compound is used in the synthesis of high molecular weight water-soluble polymers .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVNLDXKLKJVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631243
Record name 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

CAS RN

55484-53-2
Record name 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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